molecular formula C10H15NO B12291620 Benzenemethanamine, N-hydroxy-N-propyl- CAS No. 65616-27-5

Benzenemethanamine, N-hydroxy-N-propyl-

Cat. No.: B12291620
CAS No.: 65616-27-5
M. Wt: 165.23 g/mol
InChI Key: WRPNJSSHGKGZCQ-UHFFFAOYSA-N
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Description

This structure introduces unique physicochemical properties, including polarity from the hydroxyl group and hydrophobic contributions from the propyl chain.

Properties

CAS No.

65616-27-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-benzyl-N-propylhydroxylamine

InChI

InChI=1S/C10H15NO/c1-2-8-11(12)9-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

WRPNJSSHGKGZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-hydroxy-N-propyl- typically involves the reaction of benzenemethanamine with propyl hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzenemethanamine, N-hydroxy-N-propyl- may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.

Types of Reactions:

    Oxidation: Benzenemethanamine, N-hydroxy-N-propyl- can undergo oxidation reactions, where the hydroxy group is oxidized to form a carbonyl group.

    Reduction: The compound can also be reduced to form the corresponding amine.

    Substitution: Various substitution reactions can occur, where the hydroxy or propyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of benzenemethanamine derivatives.

    Substitution: Formation of various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, N-hydroxy-N-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-hydroxy-N-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the propyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzenemethanamine, N-hydroxy-N-propyl- with key analogs based on substituents, molecular properties, and safety profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Key Properties/Applications
Benzenemethanamine, N-hydroxy-N-propyl- Not specified C10H15NO ~165.23 (estimated) N-hydroxy, N-propyl Not available Hypothesized enhanced solubility due to -OH group; potential intermediate for hydroxylamine derivatives .
N-Isopropylbenzenemethanamine 102-97-6 C10H15N 149.23 N-isopropyl 200 Lipophilic; used in chiral ligand synthesis (e.g., phosphinic amides) .
Benzenemethanamine, N-cyclopropyl-4-(tert-butyl)- 119290-83-4 C14H21N 203.32 N-cyclopropyl, 4-tert-butyl Not available High steric hindrance; potential use in catalysis or as a building block for specialty chemicals .
Benzenemethanamine, N-(2-chloroethyl)-N-(1-methyl-2-phenoxyethyl)- (hydrochloride) Multiple (e.g., SKF 688A) C19H23Cl2NO · HCl ~372.77 N-2-chloroethyl, N-phenoxyethyl Not available Toxic β-chloroethylamine derivative; historically studied as a vasodilator (e.g., Dibenzyline) .
Benzfetamine (N-benzyl-N-methylamphetamine) 156-08-1 C17H21N 239.36 N-benzyl, N-methyl, α-methyl Not available CNS stimulant; marketed as an appetite suppressant (e.g., Didrex®) .

Structural and Functional Group Analysis

  • However, the propyl chain may reduce solubility relative to smaller substituents (e.g., methyl).
  • N-cyclopropyl-4-tert-butyl analog : Bulky substituents enhance steric hindrance, likely reducing reactivity but improving stability in catalytic applications .
  • Chlorinated derivatives (e.g., SKF 688A) : The β-chloroethyl group introduces electrophilic reactivity, contributing to alkylating properties and toxicity, as seen in historical pharmaceuticals .

Physicochemical Properties

  • Boiling points : N-isopropylbenzenemethanamine has a relatively high boiling point (200°C), consistent with its moderate molecular weight and hydrophobic substituents .
  • Solubility : Hydroxyl-containing analogs (e.g., N-hydroxy-N-propyl-) are expected to exhibit greater solubility in polar solvents than fully alkylated derivatives.

Biological Activity

Benzenemethanamine, N-hydroxy-N-propyl- (CAS Number: 65616-27-5) is a compound of interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications. This article will explore the compound's biological activity, mechanisms of action, and relevant research findings.

Benzenemethanamine, N-hydroxy-N-propyl- features a hydroxy group and a propyl group attached to a benzene ring. The presence of these functional groups influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of Benzenemethanamine, N-hydroxy-N-propyl- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on these targets, while the propyl group may enhance hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activities

Research has indicated that Benzenemethanamine, N-hydroxy-N-propyl- may exhibit several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have shown significant AChE inhibitory potency (IC50 values in the range of 0.32 to 1.88 µM) .
  • Therapeutic Applications : Its potential as a precursor in drug development has been explored, particularly in creating compounds with enhanced pharmacological properties.

Case Study 1: Enzyme Interaction

A study focused on the interaction of N-hydroxy-N-propyl derivatives with AChE showed that modifications to the benzene ring could significantly enhance inhibitory activity. For instance, compounds with electron-donating groups exhibited improved potency compared to those without . This suggests that Benzenemethanamine, N-hydroxy-N-propyl- could be optimized for better therapeutic efficacy.

Case Study 2: Synthesis and Evaluation

In another research effort, the synthesis of chalcone derivatives incorporating similar amine structures was evaluated for their biological activity. These derivatives displayed varying degrees of AChE inhibition, indicating that structural modifications can lead to significant changes in biological outcomes . This highlights the importance of chemical structure in determining the biological activity of compounds like Benzenemethanamine, N-hydroxy-N-propyl-.

Comparative Analysis

To better understand the unique properties of Benzenemethanamine, N-hydroxy-N-propyl-, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsNotable Biological Activity
Benzenemethanamine, N-hydroxy-N-propyl-Hydroxy, PropylPotential AChE inhibitor
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)Hydroxy, PhenylmethylVariable AChE inhibition
Benzeneethanamine, N-propyl-PropylLower reactivity
Benzeneethanamine, N,α-dimethyl-DimethylDifferent pharmacological profile

This table illustrates how variations in functional groups can lead to different biological activities and reactivities among related compounds.

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